Full Restoration of BPTI Inhibitor Activity: TfeGly vs. Non-Fluorinated Abu and Partially Fluorinated DfeGly
In a head-to-head comparison, substituting the P1 position Lys15 of bovine pancreatic trypsin inhibitor (BPTI) with 2-aminobutanoic acid (Abu) abolished inhibitor activity (100% residual enzyme activity at inhibitor concentrations that give 50% residual activity for wild-type) [1]. Replacement with 2-amino-4,4,4-trifluorobutanoic acid (TfeGly) fully restored inhibitor activity to wild-type level, with an association constant Ka = 5.20 × 10⁷ M⁻¹, statistically indistinguishable from wild-type Ka = 5.17 × 10⁷ M⁻¹ [1]. The difluoro analog DfeGly achieved only partial restoration (Ka = 3.88 × 10⁷ M⁻¹), representing a 1.34-fold lower binding affinity than TfeGly [1]. This demonstrates that the –CF₃ group is uniquely capable of engaging structural water networks required for full inhibitor activity, a feature absent in Abu and suboptimal in DfeGly.
| Evidence Dimension | Binding affinity (association constant, Ka) of BPTI variants to bovine β-trypsin |
|---|---|
| Target Compound Data | Ka = 5.20 × 10⁷ M⁻¹ (Ki ≈ 19.2 nM) for Lys15TfeGly BPTI |
| Comparator Or Baseline | Ka = 5.17 × 10⁷ M⁻¹ (wild-type Lys15 BPTI); Ka = 3.88 × 10⁷ M⁻¹ (Lys15DfeGly); no detectable inhibition (Lys15Abu, ~100% residual activity) |
| Quantified Difference | TfeGly restores activity to 101% of wild-type; DfeGly restores to 75% of wild-type; Abu = 0% restoration |
| Conditions | Standard inhibition assay with bovine β-trypsin; Ka determined by enzyme activity measurement; crystal structures at 1.25–1.37 Å resolution |
Why This Matters
For serine protease inhibitor design, only the trifluoromethyl variant achieves wild-type-level binding; DfeGly and Abu are inadequate substitutes, directly impacting target engagement and therapeutic efficacy predictions.
- [1] Ye, S.; Loll, B.; Berger, A.A.; Mulow, U.; Alings, C.; Wahl, M.C.; Koksch, B. Fluorine teams up with water to restore inhibitor activity to mutant BPTI. Chem. Sci. 2015, 6, 5246–5254. View Source
